

Application Note: Quantitative Analysis of Isofuranodienone in Human Plasma by HPLC-MS/MS

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Compound of Interest				
Compound Name:	Isofuranodienone			
Cat. No.:	B1232476	Get Quote		

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of **Isofuranodienone**, a key biomarker of oxidative stress, in human plasma.

Isofuranodienone is a furan-containing oxidation product of polyunsaturated fatty acids, and its levels can indicate cellular damage in response to oxidative insults. The method utilizes solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for clinical research and drug development applications where the assessment of oxidative stress is critical.

Introduction

Isofuranodienone belongs to the family of isofurans, which are formed via the free radical-catalyzed peroxidation of polyunsaturated fatty acids.[1] Unlike isoprostanes, another class of lipid peroxidation products, the formation of isofurans is favored under conditions of high oxygen tension.[1] This makes **Isofuranodienone** and related compounds valuable biomarkers for studying oxidative stress in various physiological and pathological states, including neurodegenerative diseases, inflammation, and drug-induced toxicity.



The chemical formula of **Isofuranodienone** is C₁₅H₁₈O₂, with a monoisotopic molecular weight of 230.13 Da.[2][3][4] Its structure, characterized by a furan ring within a larger carbon framework, lends itself to sensitive and specific detection by mass spectrometry. This application note provides a detailed protocol for a validated HPLC-MS/MS method to accurately quantify **Isofuranodienone** in human plasma, offering researchers a reliable tool to investigate its role in health and disease.

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

- Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
- Internal Standard Spiking: Thaw plasma samples on ice. To 500 μL of plasma, add 10 μL of an internal standard (IS) working solution (e.g., **Isofuranodienone**-d4 at 100 ng/mL in methanol) and vortex briefly.
- Protein Precipitation: Add 1.5 mL of cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[3]
- SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
- Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
- Elution: Elute the analyte and internal standard with 2 mL of methanol.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for HPLC-MS/MS analysis.[5]

HPLC-MS/MS Analysis



HPLC System: A standard high-performance liquid chromatography system capable of binary gradient elution. Column: A C18 analytical column (e.g., 2.1×100 mm, $1.8 \mu m$ particle size). Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Elution:

Time (min)	% Mobile Phase B
0.0	40
1.0	40
8.0	95
10.0	95
10.1	40
12.0	40

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 μL

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: Positive ESI Key MS Parameters:

Parameter	Setting
Capillary Voltage	3.5 kV
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

MRM Transitions: The following MRM transitions are proposed for method development and should be optimized for the specific instrument used. The precursor ion is the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation patterns of similar molecules, involving neutral losses and ring cleavages.[6][7]



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Isofuranodien one	231.14	185.10 (Quantifier)	100	30	15
Isofuranodien one	231.14	159.08 (Qualifier)	100	30	25
Isofuranodien one-d4 (IS)	235.16	189.12 (Quantifier)	100	30	15

Data Presentation Method Validation Summary

The described HPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

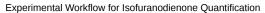
Analyte	Linear Range (ng/mL)	R²	LOD (ng/mL)	LOQ (ng/mL)
Isofuranodienone	0.1 - 100	> 0.998	0.03	0.1

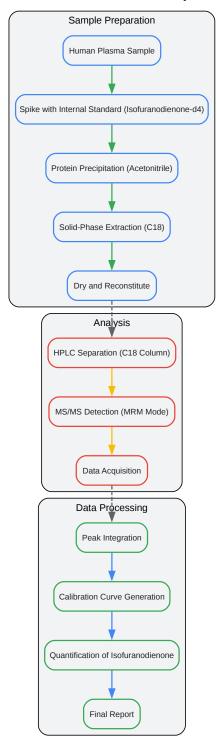
Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)	Mean Measured Concentration (ng/mL) (n=6)	Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
0.3	0.29	96.7	5.8	7.2
5.0	5.12	102.4	3.5	4.8
50.0	48.9	97.8	2.1	3.5



Visualizations





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Caption: Workflow for **Isofuranodienone** quantification.

Isofuranodienone Formation in Oxidative Stress Cellular Membrane Polyunsaturated Fatty Acids (PUFAs) attacks Oxidative Stress Lipid Peroxidation Reactive Oxygen Species (ROS) Isofuranodienone Formation oxidizes modulates Cellular Response Keap1 (Repressor) inhibition Nrf2 (Transcription Factor) binds Antioxidant Response Element (ARE) activates Upregulation of Antioxidant Genes (e.g., HMOX1)

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